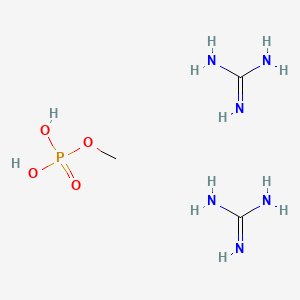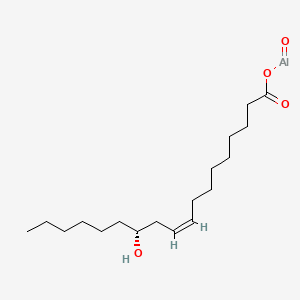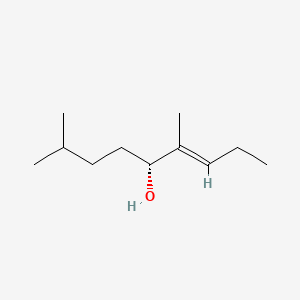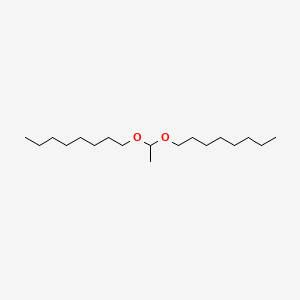
1,1'-(Ethylidenebis(oxy))bisoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethylidenebis(oxy))bisoctane is an organic compound with the molecular formula C18H38O2 and a molecular weight of 286.493 g/mol . It is also known by other names such as 1,1-Bis-octyloxy-ethane and Acetaldehyde dioctyl acetal . This compound is characterized by its structure, which includes two octyl groups connected by an ethylidene bridge through oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(Ethylidenebis(oxy))bisoctane can be synthesized through the reaction of octanol with acetaldehyde under acidic conditions . The reaction typically involves the following steps:
Reactants: Octanol and acetaldehyde.
Catalyst: Acidic catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethylidenebis(oxy))bisoctane follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation to remove unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1’-(Ethylidenebis(oxy))bisoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of octanol.
Substitution: Formation of substituted ethylidene derivatives.
科学的研究の応用
1,1’-(Ethylidenebis(oxy))bisoctane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(Ethylidenebis(oxy))bisoctane involves its interaction with molecular targets through its functional groups. The ethylidene bridge and octyl groups allow it to participate in various chemical reactions, influencing biological pathways and chemical processes .
類似化合物との比較
Similar Compounds
1,1’-[Ethylidenebis(oxy)]bispropane: Similar structure but with shorter alkyl chains.
1,1’-[Ethylidenebis(oxy)]bisbutane: Another similar compound with different alkyl chain lengths.
Uniqueness
1,1’-(Ethylidenebis(oxy))bisoctane is unique due to its specific alkyl chain length and the presence of an ethylidene bridge, which imparts distinct chemical and physical properties .
特性
CAS番号 |
93941-00-5 |
|---|---|
分子式 |
C18H38O2 |
分子量 |
286.5 g/mol |
IUPAC名 |
1-(1-octoxyethoxy)octane |
InChI |
InChI=1S/C18H38O2/c1-4-6-8-10-12-14-16-19-18(3)20-17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 |
InChIキー |
BLHQIMUQSPLMSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(C)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
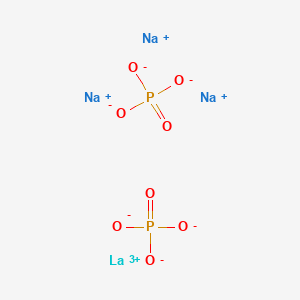
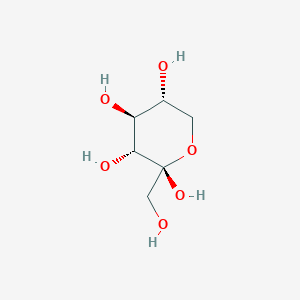
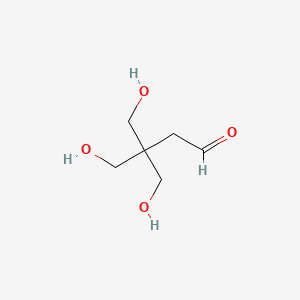
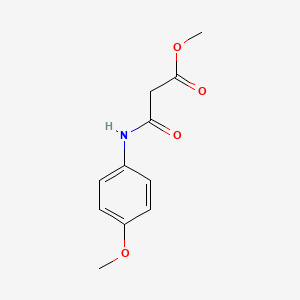

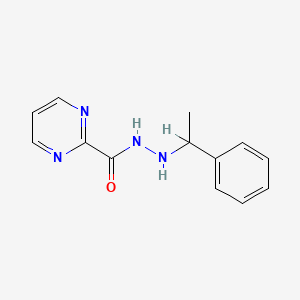
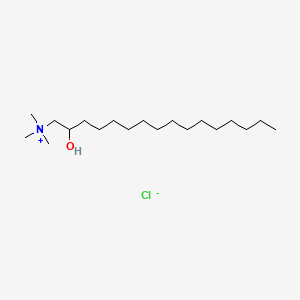
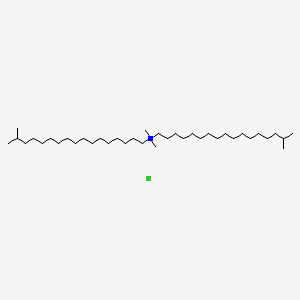

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
